molecular formula C10H12Cl3NS B1457818 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864054-12-5

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B1457818
CAS No.: 1864054-12-5
M. Wt: 284.6 g/mol
InChI Key: JZKWXWLBZKMNGM-UHFFFAOYSA-N
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Description

“3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its numerous biological properties and potential implications in various fields of research and industry. It has a molecular formula of C10H12Cl3NS .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 2,6-dichlorophenyl group and a sulfanyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific functional groups present in the molecule . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds structurally similar to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride has highlighted their role in the synthesis of complex organic molecules. For instance, sulfanyl-substituted compounds have been used in the synthesis of polyimides with high refractive indices and small birefringence, showing potential for applications in materials science, especially in the development of transparent polymeric materials with good thermomechanical stabilities (Tapaswi et al., 2015). Furthermore, γ-Chlorocarbanions, generated from structures akin to this compound, have been utilized to produce pyrrolidines through a reaction with electron-deficient formal imines, showcasing a novel method for pyrrolidine synthesis (Mąkosza & Judka, 2005).

Advanced Organic Synthesis

Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds demonstrate significant utility in advanced organic synthesis techniques. The base-induced chemiluminescence of sulfanyl-substituted dioxetanes, for example, provides insights into the development of new chemiluminescent materials, which could have applications in biological imaging and sensors (Watanabe et al., 2010). Additionally, transformations of sulfanyl-substituted pyrrolidine derivatives under acid catalysis have led to the discovery of new pathways for the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of medicinal chemistry (Nedolya et al., 2018).

Material Science and Catalysis

The development of transparent aromatic polyimides from thiophenyl-substituted benzidines, including compounds similar to this compound, underlines the potential of these materials in high-performance applications due to their excellent optical and thermal properties (Tapaswi et al., 2015). This research can contribute to the development of new materials for electronics, aerospace, and optics.

Biochemical Analysis

Biochemical Properties

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s function and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses that produce the desired effects without causing significant toxicity. At very high doses, the compound can cause adverse effects, such as organ damage or altered physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in specific metabolic reactions, leading to changes in the concentration of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for the compound’s efficacy, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NS.ClH/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWXWLBZKMNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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